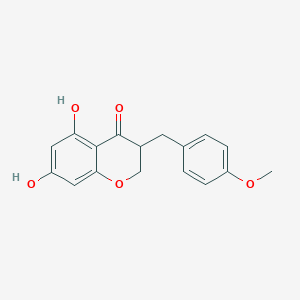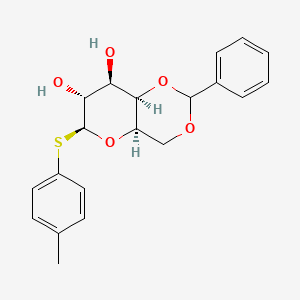
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a compound with the molecular formula C20H22O5S and a molecular weight of 374.45 . It is extensively applied within the biomedical sector, predominantly for examining the performance of the enzyme β-galactosidase .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:Cc1ccc (S [C@@H]2O [C@@H]3COC (O [C@@H]3 [C@H] (O) [C@H]2O)c4ccccc4)cc1 . The IUPAC name is (4aR,6S,7R,8R,8aR)-6- (4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine-7,8-diol . Physical And Chemical Properties Analysis
This compound appears as a crystalline solid . It is soluble in Chloroform, Dichloromethane, DMF, DMSO, Ethyl Acetate, and Methanol . The compound should be stored at -20°C . Its melting point is 163-164°C (lit.) .Applications De Recherche Scientifique
Stereoselective Glycosylation and Reductive Radical Fragmentation
The use of protecting groups such as 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] in thioglycosides facilitates stereoselective glycosylation, which is critical for constructing glycosidic bonds with desired stereochemistry. This approach is crucial for the synthesis of deoxy sugars, including beta-D-rhamnopyranosides, by enabling regioselective, reductive radical fragmentation following glycosylation (Crich & Yao, 2003).
Synthesis of Unsaturated Carbohydrates
Methyl 4,6-O-benzylidene-β-D-erythro-hex-3-enopyranoside can be obtained from methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allpyranoside, demonstrating a pathway to unsaturated carbohydrates. These intermediates are versatile for further chemical transformations, underscoring the importance of 4,6-O-benzylidene derivatives in synthesizing biologically significant sugars (Williams, Szarek, & Jones, 1971).
Ligand Synthesis for Affinity Chromatography
4-Methylphenyl derivatives have been synthesized and utilized as ligands for affinity chromatography, enabling the purification of enzymes such as cellobiohydrolases. This application highlights the role of these compounds in biochemical separations and enzyme study (Orgeret et al., 1992).
Arylazo-glycosides Synthesis
The synthesis of arylazo-glycosides via reactions with dimethylsulphoxonium methylide demonstrates the chemical versatility of 4,6-O-benzylidene derivatives. These reactions facilitate the study of glycoside reactivity and provide pathways to novel glycoside derivatives with potential applications in medicinal chemistry (Collins et al., 1972).
Chiral Ligand Synthesis for Catalysis
Chiral phosphine ligands derived from sugars, including 4,6-O-benzylidene derivatives, have been synthesized for use in asymmetric catalysis, showcasing the integration of carbohydrate chemistry in the development of catalytic systems (Shi et al., 1996).
Mécanisme D'action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that benzylidene acetals, a group to which this compound belongs, are widely used in synthetic carbohydrate chemistry . During their formation, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, dmf, dmso, ethyl acetate, and methanol , which may influence its bioavailability.
Result of Action
It has been extensively studied for its ability to combat a wide range of viral and bacterial infections .
Action Environment
The action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20° C , suggesting that temperature can affect its stability. Furthermore, its solubility in various solvents may influence its efficacy in different environments.
Propriétés
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVGCBDTUPQRQ-AKDAEUIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

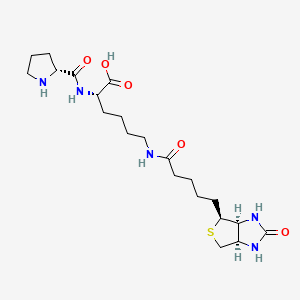

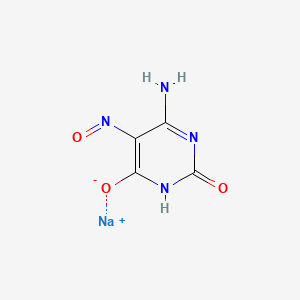


![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

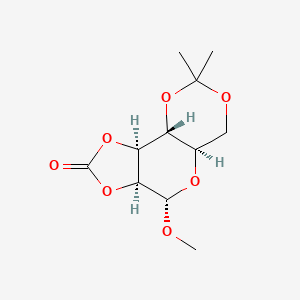


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)


